molecular formula C20H21N5OS B6534799 N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049283-95-5

N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6534799
CAS No.: 1049283-95-5
M. Wt: 379.5 g/mol
InChI Key: BURKSFXSMMULPQ-UHFFFAOYSA-N
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Description

“N-benzyl-4-[6-(thiophen-2-yl)pyridazin-3-yl]piperazine-1-carboxamide” is a novel compound that has been designed and synthesized for potential use as an anti-tubercular agent . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .


Synthesis Analysis

The synthesis of this compound involves the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The structures of the compounds were confirmed by IR, 1 H NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazinamide core with additional functional groups. Its molecular weight is less than 725 daltons, with fewer than 6 hydrogen bond donors and fewer than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five, indicating that it is within the acceptable range for evaluation of drug-like molecules .

Future Directions

The future directions for this compound involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Properties

IUPAC Name

N-benzyl-4-(6-thiophen-2-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c26-20(21-15-16-5-2-1-3-6-16)25-12-10-24(11-13-25)19-9-8-17(22-23-19)18-7-4-14-27-18/h1-9,14H,10-13,15H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURKSFXSMMULPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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